In-Depth Technical Guide: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine as a Privileged Scaffold in Drug Discovery
In-Depth Technical Guide: 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine as a Privileged Scaffold in Drug Discovery
I. Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug discovery programs. 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-35-9) is a highly versatile, bifunctional building block[]. By combining the rigid, basic nature of a substituted piperazine ring with the acidic anchoring capability of an ortho-toluic acid derivative, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative guide on its structural profiling, pharmacological relevance, and a self-validating synthetic methodology designed for application scientists and drug development professionals.
II. Physicochemical & Structural Profiling
The structural architecture of 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine is defined by two key pharmacophores:
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The 3-n-butyl piperazine core: The introduction of an n-butyl chain at the C3 position breaks molecular symmetry and introduces a flexible, lipophilic appendage. This is critical for enhancing membrane permeability and facilitating binding to deep hydrophobic pockets in target receptors.
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The 2-carboxyphenyl methyl moiety: The ortho-carboxylic acid acts as a potent hydrogen-bond donor and acceptor, providing an acidic anchor that mimics the pharmacophores of classical non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine |
| IUPAC Nomenclature | 2-((3-butylpiperazin-1-yl)methyl)benzoic acid |
| CAS Registry Number | 1131622-35-9 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Hydrogen Bond Donors | 2 (Carboxylic -OH, Piperazine -NH) |
| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, C-O, Piperazine N1, N4) |
| Topological Polar Surface Area | ~49.3 Ų |
III. Pharmacological Relevance & Mechanistic Application
Piperazine derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their broad relevance across neuroactive, anti-infective, and anti-inflammatory research[2].
Historically, piperazine derivatives have demonstrated profound central pharmacological activity, heavily utilized in antipsychotic, antidepressant, and anxiolytic drug design by activating monoamine pathways[3]. More recently, benzhydrylpiperazine and related derivatives have emerged as highly potent dual COX-2/5-LOX inhibitors [4].
In this context, the 1-(2-carboxyphenyl methyl) group mimics the acidic binding mode of classical NSAIDs (anchoring to the Arg120 residue in the COX-2 active site), while the bulky 3-n-butyl group provides the necessary steric bulk to interact with the hydrophobic channels of both the COX-2 and 5-LOX enzymes. This dual inhibition is highly sought after, as it suppresses both prostaglandins (preventing inflammation) and leukotrienes (preventing bronchoconstriction) while avoiding the gastrointestinal toxicity typical of classical NSAIDs[4].
Fig 1: Pharmacological mechanism of piperazine scaffolds in dual COX-2/5-LOX pathway inhibition.
IV. Synthetic Methodology: A Self-Validating Protocol
The most robust and scalable method for synthesizing 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine is via reductive amination . The following protocol is designed as a self-validating system, ensuring high yield and purity through chemically logical workup steps.
Step-by-Step Experimental Workflow
Step 1: Imine Condensation
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Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-formylbenzoic acid (1.0 eq, 10 mmol) and 2-n-butylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.1 eq, 11 mmol) dropwise. Stir the mixture at ambient temperature for 2 hours.
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Causality: Acetic acid functions as a Brønsted acid catalyst. It protonates the aldehyde carbonyl, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by the less sterically hindered secondary amine (N1) of the piperazine ring. DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solvation properties for the highly polar zwitterionic intermediates.
Step 2: Selective Reduction
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Action: Cool the reaction mixture to 0 °C using an ice bath. Introduce sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.
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Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride (NaBH₄), STAB effectively reduces the iminium ion intermediate without prematurely reducing the unreacted 2-formylbenzoic acid into an unwanted 2-(hydroxymethyl)benzoic acid byproduct.
Step 3: Quenching and Zwitterion Isolation
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Separate the layers and extract the aqueous phase with a CHCl₃/Isopropanol (3:1 v/v) mixture. Adjust the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the product. Filter and dry under vacuum.
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Causality: The mild NaHCO₃ quench decomposes excess STAB safely. Adjusting the pH to the compound's isoelectric point (pH 6.0–6.5) neutralizes both the basic piperazine nitrogen and the acidic carboxylate. This forces the zwitterionic product to precipitate out of the aqueous solution, creating a self-validating purification step that bypasses the need for complex chromatography.
Fig 2: Reductive amination workflow for synthesizing 1-(2-carboxyphenyl methyl)-3-n-butyl piperazine.
V. Downstream Functionalization Strategies
As a bifunctional scaffold, CAS 1131622-35-9 offers two orthogonal vectors for diversification in library synthesis:
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N4-Alkylation/Acylation: The free secondary amine at the C4 position of the piperazine ring is highly nucleophilic. It can be reacted with various aryl halides (via Buchwald-Hartwig cross-coupling) or acid chlorides to modulate the lipophilicity and basicity of the final API.
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Carboxylic Acid Amidation: The ortho-carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) and reacted with primary or secondary amines to generate complex amide libraries, which are highly stable in human plasma.
VI. Analytical Validation & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be validated:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Operate in ESI+ mode. The target mass should display a prominent[M+H]⁺ peak at m/z 277.2.
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¹H NMR (400 MHz, DMSO-d6): Validation of the structural connectivity relies on identifying the benzylic methylene bridge (singlet, ~3.8 ppm) and the terminal methyl group of the n-butyl chain (triplet, ~0.9 ppm). The aromatic protons of the ortho-substituted benzene ring will appear as a distinct multiplet between 7.2 and 7.8 ppm.
VII. References
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CAS 1131622-35-9 (1-(2-carboxyphenyl methyl)-3-n-butyl piperazine) . BOC Sciences.
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Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity . National Institutes of Health (NIH) / PMC. 4
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Piperazine derivatives with central pharmacological activity used as therapeutic tools . National Institutes of Health (NIH) / PubMed. 3
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ResearchGate. 2
Sources
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
